1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
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Overview
Description
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a complex organic compound with a unique structure that includes multiple ring systems and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core ring structure. Subsequent steps may include oxidation, reduction, and cyclization reactions to introduce the oxirane group and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as hydroxide ions (OH⁻) or amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group can yield diols, while reduction can produce alcohols .
Scientific Research Applications
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Octahydro-1aH-2,4-methanoindeno[1,2-b5,6-b’]bis(oxirene): Another complex molecule with multiple ring systems and oxirane groups.
2,5-Methano-2H-indeno[1,2-b]oxirene: A related compound with a similar core structure but different functional groups.
Uniqueness
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89422-11-7 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,9-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C12H18O/c1-6-3-7-4-8(6)9-5-10-12(2,13-10)11(7)9/h6-11H,3-5H2,1-2H3 |
InChI Key |
ZFOQVKYSJPTBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C3C2C4(C(C3)O4)C |
Origin of Product |
United States |
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